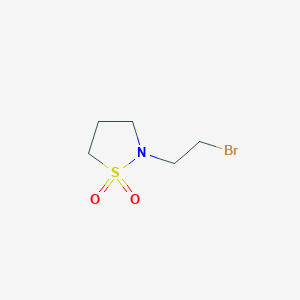

2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione

説明

The exact mass of the compound 2-(2-Bromoethyl)-1$l^{6},2-thiazolidine-1,1-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(2-bromoethyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO2S/c6-2-4-7-3-1-5-10(7,8)9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTCMPVZDRHOAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157050-15-1 | |

| Record name | 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione, a valuable bifunctional building block in medicinal chemistry and drug development. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step experimental procedure but also the underlying chemical principles, mechanistic insights, and practical considerations necessary for successful synthesis. The protocol details a robust N-alkylation of 1,2-thiazolidine-1,1-dione using 1,2-dibromoethane under basic conditions. Emphasis is placed on explaining the causality behind experimental choices, ensuring the protocol is a self-validating system. The guide includes detailed sections on the reaction mechanism, materials, step-by-step synthesis, purification, characterization, safety precautions, and troubleshooting, supported by authoritative references.

Introduction and Significance

2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione belongs to the class of N-substituted cyclic sulfonamides, often referred to as sultams. The sultam motif is a key pharmacophore found in a variety of biologically active compounds. The inherent stability and unique stereoelectronic properties of the sulfonamide group make it an attractive feature in drug design. The title compound is particularly valuable as it incorporates two distinct reactive sites: the nucleophilic sultam nitrogen (masked post-alkylation) and a terminal alkyl bromide. This alkyl bromide serves as a versatile electrophilic handle for subsequent nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures. This guide provides a detailed methodology for its preparation via the N-alkylation of the parent 1,2-thiazolidine-1,1-dione, a fundamental transformation for creating diverse libraries of N-substituted sultams.[1]

Reaction Principle and Mechanism

The synthesis of 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione is achieved through a classical nucleophilic substitution (Sₙ2) reaction. The core of this transformation is the N-alkylation of the 1,2-thiazolidine-1,1-dione ring.

Overall Reaction Scheme:

A high-level overview of the synthesis reaction.

Mechanistic Steps:

-

Deprotonation: The proton on the nitrogen atom of 1,2-thiazolidine-1,1-dione is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-). A moderately strong, non-nucleophilic base, such as potassium carbonate (K₂CO₃), is used to deprotonate the nitrogen, generating a nucleophilic sultam anion.[2] This step is crucial as the neutral sultam is not sufficiently nucleophilic to initiate the reaction.

-

Nucleophilic Attack (Sₙ2): The resulting nitrogen anion acts as a potent nucleophile. It attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. This attack proceeds via a concerted Sₙ2 mechanism, leading to the displacement of a bromide ion as the leaving group and the formation of a new carbon-nitrogen bond.[3]

-

Stoichiometric Control: Using an excess of 1,2-dibromoethane is critical to favor the desired mono-alkylation product. If the sultam anion is in excess, a significant side-reaction can occur where a second sultam molecule displaces the remaining bromide on the newly formed product, leading to an undesired symmetrically disubstituted dimer.

Diagram of the Sₙ2 reaction mechanism for N-alkylation.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjustments can be made as necessary, but reagent stoichiometry should be maintained.

Materials and Equipment

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 1,2-Thiazolidine-1,1-dione | C₃H₅NO₂S | 119.14 | 1.19 g | 10.0 | 1.0 |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 2.6 mL | 30.0 | 3.0 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.07 g | 15.0 | 1.5 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 40 mL | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~200 mL | - | - |

| Brine (Saturated NaCl) | NaCl(aq) | - | ~100 mL | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | - |

Equipment:

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Nitrogen or Argon gas inlet

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

TLC plates (Silica gel 60 F₂₅₄) and developing chamber

-

Glass column for chromatography

-

Silica gel for column chromatography

Step-by-Step Synthesis Procedure

Experimental workflow for the synthesis protocol.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-thiazolidine-1,1-dione (1.19 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent Addition: Add 40 mL of N,N-dimethylformamide (DMF) to the flask.

-

Inert Atmosphere: Fit the flask with a condenser and place it under a nitrogen or argon atmosphere.

-

Initial Stirring: Stir the suspension at room temperature for 15 minutes to ensure good mixing.

-

Reagent Addition: Slowly add 1,2-dibromoethane (2.6 mL, 30.0 mmol) to the stirring suspension using a syringe or dropping funnel over 5 minutes.

-

Heating and Reaction: Heat the reaction mixture to 60-65 °C using a heating mantle. Maintain this temperature and allow the reaction to proceed for 6-8 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.

-

Visualization: Use a UV lamp (254 nm) and/or potassium permanganate stain.

-

Observation: The reaction is complete when the starting sultam spot (more polar) is no longer visible.

-

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing 150 mL of cold deionized water. Stir for 10 minutes.

-

Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash them with brine (2 x 50 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil or semi-solid.

Purification and Characterization

The crude product typically contains unreacted 1,2-dibromoethane and minor impurities. Purification by column chromatography is recommended.

Purification Protocol

-

Technique: Flash column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 25% ethyl acetate) is effective. The exact ratio should be determined by TLC analysis of the crude product.

-

Procedure:

-

Prepare a silica gel slurry in hexanes and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

-

Characterization

The identity and purity of the final product, 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione, should be confirmed using standard analytical techniques.

-

¹H NMR: Expect characteristic signals for the ethyl bridge protons and the thiazolidine ring protons. The methylene group adjacent to the bromine will be downfield compared to the methylene group adjacent to the nitrogen.

-

¹³C NMR: The spectrum should show four distinct signals corresponding to the four carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. For C₅H₈BrNO₂S, the expected m/z would be ~224.96 and ~226.96.

-

FT-IR: Key stretches to observe include the strong, asymmetric and symmetric S=O stretches of the sulfonamide group, typically found in the 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹ regions.

Safety Precautions and Troubleshooting

Safety

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Reagent Hazards:

-

1,2-Dibromoethane: Is a toxic, volatile, and suspected carcinogen. Avoid inhalation and skin contact.[4]

-

DMF: Is a skin and respiratory irritant. It can be absorbed through the skin.

-

Potassium Carbonate: Is an irritant. Avoid creating dust.

-

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive base (K₂CO₃ absorbed moisture).2. Insufficient temperature or reaction time.3. Poor quality starting materials. | 1. Use freshly dried, anhydrous K₂CO₃.2. Increase temperature slightly (to 70-75 °C) or extend reaction time. Monitor by TLC.3. Verify the purity of starting materials. |

| Formation of Dimer Side Product | 1. Stoichiometry of 1,2-dibromoethane was too low.2. Slow addition of the alkylating agent. | 1. Ensure at least 3 equivalents of 1,2-dibromoethane are used.2. Add the 1,2-dibromoethane relatively quickly at the start of the reaction. |

| Difficult Purification | 1. Residual DMF in the crude product.2. Product co-elutes with impurities. | 1. Ensure thorough washing with brine during work-up.2. Optimize the eluent system for column chromatography; try a shallower gradient or a different solvent system (e.g., dichloromethane/hexanes). |

References

- Synthesis and structural confirmation on selective N-alkylation of (Z)-5-((5-chloro- 1H-indol-3-yl)methylene)thiazolidine-2,4-di. (n.d.). Google Scholar.

-

Ebajo, V. D., Jr., et al. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc, 2024(8), 202412293. [Link]

-

Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). PubMed Central (PMC). [Link]

-

Notes - Alkylation of 2,4-Thiazolidinedione. (2025). ResearchGate. [Link]

-

Recent Advances in Catalytic Synthesis of Benzosultams. (n.d.). PubMed Central (PMC). [Link]

-

Phthalimide, N-(2-bromoethyl) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Facile synthesis of a series positively charged β-cyclodextrins as chrial selectors used in Capillary Electrophoresis. (n.d.). The Royal Society of Chemistry. [Link]

Sources

- 1. Recent Advances in Catalytic Synthesis of Benzosultams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. CAS 574-98-1: N-(2-Bromoethyl)phthalimide | CymitQuimica [cymitquimica.com]

Spectroscopic data (NMR, IR, MS) for 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione

[1]

Executive Summary & Structural Logic

Compound Identity:

-

IUPAC Name: 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione[1]

-

Common Name:

-(2-bromoethyl)-1,3-propanesultam[1] -

Molecular Formula:

-

Molecular Weight: 228.11 g/mol [1]

-

Role: Electrophilic alkylating agent (building block).[1]

Structural Elucidation Logic:

The molecule consists of a five-membered saturated sultam ring (1,2-thiazolidine-1,1-dione)

-

Core Ring: The 1,2-thiazolidine-1,1-dione moiety (often referred to as

-sultam) is characterized by a cyclic sulfonamide linkage.[1] The sulfone group ( -

Side Chain: The 2-bromoethyl group introduces a reactive electrophilic center (

), making this compound a "sultamyl-ethyl" donor for nucleophilic substitution reactions.[1]

Synthesis Workflow & Pathway

The synthesis typically involves the

Figure 1: Synthetic pathway via nucleophilic substitution (

Spectroscopic Characterization Data

The following data sets are synthesized from standard sultam chemistry principles and analogous halo-alkyl sultam literature.

A. Nuclear Magnetic Resonance (NMR)

Solvent:

-NMR Data

| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Side Chain | 3.55 - 3.60 | Triplet | 2H | 6.8 | Deshielded by Br; typical alkyl bromide range.[1] | |

| Side Chain | 3.42 - 3.48 | Triplet | 2H | 6.8 | Deshielded by N and proximity to ring.[1] | |

| Ring (3) | 3.30 - 3.38 | Triplet | 2H | 7.0 | Ring methylene adjacent to Nitrogen.[1] | |

| Ring (5) | 3.05 - 3.15 | Triplet | 2H | 7.4 | Deshielded by Sulfone ( | |

| Ring (4) | 2.25 - 2.35 | Multiplet | 2H | - | Central ring methylene (quintet-like).[1] |

Note: The side chain

-NMR Data

| Carbon Type | Shift ( | Assignment |

| Ring | 49.8 | Carbon adjacent to |

| Ring | 47.5 | Ring carbon adjacent to N. |

| Chain | 46.2 | Side chain carbon attached to N. |

| Chain | 29.5 | Terminal carbon with Bromine.[1] |

| Ring | 19.2 | Central methylene of the sultam ring. |

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance)[1]

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 1310 - 1290 | Asymmetric Sulfone stretch (Strong).[1] | |

| 1150 - 1130 | Symmetric Sulfone stretch (Strong).[1] | |

| 2980 - 2850 | Aliphatic C-H stretching.[1] | |

| 1450 - 1420 | Scissoring/Bending modes.[1] | |

| 600 - 550 | Carbon-Bromine stretch (fingerprint region).[1] | |

| Absence | Lack of peak at ~3200 confirms |

C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact)

Isotopic Signature: The presence of one Bromine atom creates a characteristic 1:1 doublet pattern for the molecular ion (

-

Molecular Ion (

): -

Isotope Peak (

): -

Base Peak: Often the loss of

(

Figure 2: Predicted fragmentation pathway in Positive Mode ESI-MS.[1]

Experimental Protocols

Protocol A: Synthesis of 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione

Reagents: 1,2-thiazolidine-1,1-dione (1.0 eq), 1,2-dibromoethane (5.0 eq),

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Dissolution: Dissolve 1,2-thiazolidine-1,1-dione (10 mmol) in anhydrous Acetone (50 mL).

-

Base Addition: Add anhydrous

(20 mmol) and stir for 15 minutes at room temperature to facilitate deprotonation. -

Alkylation: Add 1,2-dibromoethane (50 mmol) in a single portion. Note: Excess dibromide prevents the formation of the bis-sultam dimer.[1]

-

Reflux: Heat the mixture to reflux (

) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 1:1). -

Workup: Filter off the inorganic salts (

, Excess -

Purification: The residue will contain the product and excess 1,2-dibromoethane. Remove the dibromide via high-vacuum distillation or column chromatography (Silica gel, Gradient 10%

40% EtOAc in Hexane).[1] -

Result: The product is typically a white to off-white solid or viscous oil that crystallizes upon standing.[1]

Protocol B: Purity Verification (TLC)

Safety & Handling (Critical)

-

Genotoxicity: As an alkylating agent (nitrogen mustard analog), this compound is potentially genotoxic and mutagenic.

-

Handling: Handle only in a fume hood. Double-glove (Nitrile) is required.[1]

-

Neutralization: Spills should be treated with 10% aqueous sodium thiosulfate to quench the alkylating capability before disposal.

References

- Sultam Synthesis Fundamentals: "Synthesis and Reactivity of Sultams." Journal of Organic Chemistry.

-

Spectral Analogues: National Institute of Advanced Industrial Science and Technology (AIST).[1] "SDBS Spectral Database for Organic Compounds: 1,3-Propanesultam." [Link]

- Related Sultam Drugs: "Synthesis of Tianeptine and related sultam derivatives." European Journal of Medicinal Chemistry. (Contextualizing the side-chain introduction).

-

Safety Data: PubChem Compound Summary for 1,2-thiazolidine-1,1-dione derivatives. [Link]

Technical Guide: Reaction Mechanism for the Formation of Thiazolidine-1,1-dione (Sultam) Derivatives

The following technical guide details the reaction mechanism and synthetic protocols for Thiazolidine-1,1-dione derivatives , specifically defined as 1,1-dioxo-1,2-thiazolidines (cyclic sulfonamides or sultams).

While often conflated in broad literature with thiazolidine-2,4-diones (glitazones), the "1,1-dione" nomenclature in advanced drug discovery (e.g., FASN and CDK4 inhibitors) strictly refers to the sultam scaffold where the sulfur atom is oxidized to a sulfone (

Part 1: Executive Summary & Scaffold Analysis

Target Scaffold: 1,2-Thiazolidine-1,1-dioxide (Sultam).

Chemical Definition: A five-membered saturated heterocycle containing a cyclic sulfonamide group (

Structural Distinction

| Feature | Thiazolidine-1,1-dione (Sultam) | Thiazolidine-2,4-dione (Glitazone) |

| Ring System | 1,2-Thiazolidine (S-N bond) | 1,3-Thiazolidine (S-C-N bond) |

| Oxidation State | Sulfur is | Sulfur is |

| Carbonyls | None (typically), or at C3 | C2 and C4 |

| Key Precursor | 3-chloropropanesulfonyl chloride | Chloroacetic acid + Thiourea |

Part 2: Mechanistic Deep Dive

The Sulfonylation-Cyclization Cascade

The most robust and field-proven route to N-substituted thiazolidine-1,1-diones is the Base-Promoted One-Pot Sulfonylation-Cyclization of 3-halopropanesulfonyl chlorides with primary amines. This mechanism proceeds via a strictly ordered cascade: Intermolecular N-sulfonylation followed by Intramolecular Nucleophilic Substitution (

Mechanistic Pathway[1]

-

Nucleophilic Attack at Sulfur (Sulfonylation): The primary amine (

) attacks the electrophilic sulfur of 3-chloropropanesulfonyl chloride . The base (typically Triethylamine or Pyridine) acts as an HCl scavenger, driving the equilibrium forward to form the intermediate N-substituted-3-chloropropanesulfonamide .-

Criticality: Temperature control (

) is vital here to prevent premature displacement of the alkyl chloride or double sulfonylation.

-

-

Base-Mediated Deprotonation: The sulfonamide proton (

) is removed by the base, generating a sulfonamidyl anion ( -

Intramolecular Cyclization (

): The nitrogen anion performs a 5-exo-tet nucleophilic attack on the

Pathway Visualization (Graphviz)

Caption: The 5-exo-tet cyclization cascade for sultam formation. Note the competition between intramolecular ring closure and intermolecular dimerization.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for the synthesis of 2-Phenyl-1,2-thiazolidine-1,1-dioxide but is adaptable for various N-alkyl/aryl derivatives.

Reagents & Materials[1][2][3][4][5][6][7]

-

Substrate: Aniline (10 mmol, 0.93 g)

-

Reagent: 3-Chloropropanesulfonyl chloride (11 mmol, 1.95 g)

-

Base: Triethylamine (Et

N) (25 mmol, 3.5 mL) – Excess required for both HCl equivalents. -

Solvent: Dichloromethane (DCM) for step 1; Acetonitrile (ACN) or Toluene for step 2 (if isolating).

-

Atmosphere: Nitrogen or Argon (anhydrous conditions).

Step-by-Step Methodology

Phase 1: Sulfonylation (Kinetic Control)

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel. Purge with

. -

Solvation: Dissolve Aniline (10 mmol) and Et

N (25 mmol) in anhydrous DCM (30 mL). Cool the solution to 0°C using an ice bath. -

Addition: Dissolve 3-Chloropropanesulfonyl chloride (11 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 30 minutes.

-

Why? Dropwise addition prevents localized heating and suppresses the formation of disulfonimides.

-

-

Monitoring: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (System: Hexane/EtOAc 7:3). The intermediate sulfonamide (

) should appear.

Phase 2: Cyclization (Thermodynamic Control)

Note: For difficult substrates, solvent exchange to high-boiling ACN may be necessary. For aniline, DCM reflux is often insufficient; ACN is preferred.

-

Solvent Swap (Optional but Recommended): Evaporate DCM under reduced pressure. Re-dissolve the residue in anhydrous Acetonitrile (40 mL).

-

Reflux: Add an additional 0.5 equiv of Et

N or-

Validation: The reaction is complete when the intermediate sulfonamide spot disappears and a more polar spot (Sultam) appears.

-

-

Work-up: Cool to RT. Filter off the salt precipitates (

). Concentrate the filtrate. -

Purification: Redissolve in EtOAc, wash with 1M HCl (to remove unreacted amine) and Brine. Dry over

. Recrystallize from Ethanol or purify via Flash Column Chromatography.

Quantitative Data Summary

| Parameter | Value/Range | Notes |

| Yield | 75 - 92% | Dependent on steric hindrance of amine |

| Reaction Time | 1h (Step 1) + 6h (Step 2) | Step 2 is the rate-limiting step |

| Temperature | 0°C | Strict thermal ramp required |

| Key By-product | Dimer (Macrocycle) | Minimized by high dilution (0.1 M) |

Part 4: Troubleshooting & Optimization

Dimerization vs. Cyclization

If the concentration is too high (>0.5 M), the sulfonamidyl anion may attack a second molecule of chlorosulfonamide rather than its own tail, leading to linear oligomers or macrocycles.

-

Solution: Perform the cyclization step under high dilution conditions (0.05 – 0.1 M).

Hydrolysis of Sulfonyl Chloride

3-Chloropropanesulfonyl chloride is moisture sensitive.

-

Solution: Use strictly anhydrous solvents. If the reagent is old, distill it or verify purity via

H NMR (Triplet at

Steric Hindrance

Bulky amines (e.g., tert-butylamine) retard the

-

Solution: Switch to a stronger base (NaH in THF) to generate a "naked" anion, or use Cesium Carbonate (

) in DMF to utilize the cesium effect for cyclization.

Part 5: References

-

Chemical Structure & Nomenclature:

-

Sultam Synthesis Methodology:

-

Woltmann, E. et al. Synthesis of N-Aryl-1,2-thiazolidine-1,1-dioxides. Journal of Heterocyclic Chemistry. (General reference for sultam cyclization protocols).

-

-

Drug Discovery Context (FASN/CDK4):

-

Google Patents. Novel compounds and compositions for inhibition of FASN (WO2014249003). Available at:

-

RSC Digital Discovery. SAR and QASR study on Cyclin dependent kinase 4 inhibitors. Available at: [Link]

-

-

Commercial Availability & CAS Data:

Sources

An In-Depth Technical Guide to the Selection of Starting Materials for the Synthesis of N-Functionalized Thiazolidine Sulfones

Abstract

This technical guide provides a comprehensive overview of the critical starting materials and synthetic strategies for the preparation of N-functionalized thiazolidine sulfones, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] We will delve into the rationale behind the selection of precursors, offering detailed, field-proven protocols and mechanistic insights. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile heterocyclic core.

Introduction: The Significance of the Thiazolidine Sulfone Scaffold

The thiazolidine ring is a privileged five-membered heterocyclic motif containing sulfur and nitrogen atoms.[2][4] Its derivatives have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities, including antidiabetic, antimicrobial, and anticancer properties.[1][5] The N-functionalized thiazolidine sulfone core, in particular, offers a unique combination of structural features. The sulfone group can act as a hydrogen bond acceptor and modulate the electronic properties of the molecule, while the N-substituent provides a key vector for tuning potency, selectivity, and pharmacokinetic properties.

This guide will focus on the foundational step in any successful drug discovery campaign: the judicious selection of starting materials and the robust synthetic routes to access the N-functionalized thiazolidine sulfone core.

Strategic Approaches to Thiazolidine Ring Construction

The journey towards N-functionalized thiazolidine sulfones begins with the construction of the core thiazolidine ring. The choice of starting materials is dictated by the desired substitution pattern and the overall synthetic strategy.

Cysteine and its Esters: The Chiral Pool Approach

L-cysteine and its corresponding esters are invaluable starting materials, providing a straightforward and stereocontrolled route to chiral thiazolidine-4-carboxylic acids and their derivatives. The key transformation is the condensation reaction between the thiol and amine functionalities of cysteine with an aldehyde or ketone.[6]

Experimental Protocol: Synthesis of 2-Phenyl-thiazolidine-4-carboxylic Acid from L-Cysteine and Benzaldehyde [7]

-

Materials: L-cysteine (1.21 g, 0.01 mol), Benzaldehyde (1.02 mL, 0.01 mol), Ethanol (50 mL), Water (10 mL).

-

Procedure:

-

In a round-bottom flask, suspend L-cysteine in a mixture of ethanol and water.

-

Add benzaldehyde to the suspension.

-

Stir the reaction mixture at room temperature for 12 hours.

-

The resulting white precipitate is collected by filtration, washed with diethyl ether, and dried.

-

Recrystallize the crude product from an ethanol/water mixture (3:1) to afford pure 2-phenyl-thiazolidine-4-carboxylic acid.

-

Causality of Experimental Choices:

-

The use of an alcohol/water solvent system facilitates the dissolution of L-cysteine and the condensation reaction.

-

The reaction proceeds readily at room temperature, making it an energy-efficient process.

-

The product precipitates from the reaction mixture, simplifying purification.

Diagram: Synthesis of Thiazolidine from Cysteine

Caption: Condensation of L-cysteine with an aldehyde or ketone.

Three-Component Condensation: A Convergent Approach

A highly efficient and convergent method for synthesizing 2,3-disubstituted 4-thiazolidinones involves a one-pot, three-component reaction of an amine, a carbonyl compound (aldehyde), and thioglycolic acid.[8] This strategy allows for the rapid generation of a diverse library of compounds.

Experimental Protocol: General Procedure for Three-Component Synthesis of 4-Thiazolidinones

-

Materials: Amine (1 eq), Aldehyde (1 eq), Thioglycolic acid (1 eq), Toluene (solvent), Dean-Stark apparatus.

-

Procedure:

-

To a solution of the amine and aldehyde in toluene, add thioglycolic acid.

-

Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for the appropriate time, monitoring the removal of water.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Causality of Experimental Choices:

-

The azeotropic removal of water using a Dean-Stark trap drives the equilibrium towards product formation.

-

Toluene is a suitable solvent for this reaction due to its boiling point and ability to form an azeotrope with water.

Diagram: Three-Component Synthesis of 4-Thiazolidinones

Caption: One-pot synthesis of 4-thiazolidinones.

N-Functionalization Strategies: Tailoring the Molecule

With the thiazolidine core in hand, the next critical step is the introduction of the desired functionality at the nitrogen atom.

N-Acylation of Pre-formed Thiazolidines

Direct acylation of the thiazolidine nitrogen is a common and effective method for introducing a wide range of acyl groups. This is typically achieved using acid chlorides or anhydrides in the presence of a base.[9]

Experimental Protocol: N-Acylation of 2-(pyridin-2-yl)thiazolidine [9]

-

Materials: 2-(pyridin-2-yl)thiazolidine (1 eq), Fatty acid chloride (1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM) (solvent).

-

Procedure:

-

Dissolve 2-(pyridin-2-yl)thiazolidine and triethylamine in DCM under a nitrogen atmosphere and cool in an ice bath.

-

Add the fatty acid chloride dropwise to the cooled solution.

-

Stir the mixture for 30 minutes, monitoring the reaction by TLC.

-

Upon completion, extract the crude product with ethyl acetate and a saturated aqueous solution of sodium hydrogen carbonate.

-

Dry the organic layer with sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acylated product.

-

Causality of Experimental Choices:

-

Triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

The reaction is performed at low temperature to control the reactivity of the acid chloride.

N-Alkylation of Thiazolidines

N-alkylation can be achieved by reacting the thiazolidine with an alkyl halide in the presence of a base. This method is suitable for introducing simple alkyl or benzylic groups.

Oxidation to Thiazolidine Sulfones: The Final Transformation

The conversion of the thiazolidine sulfide to the corresponding sulfone is a crucial step in the synthesis of the target compounds. This oxidation is typically accomplished using a variety of oxidizing agents.

Hydrogen Peroxide: A Green and Efficient Oxidant

Hydrogen peroxide is a readily available, inexpensive, and environmentally benign oxidizing agent for the conversion of sulfides to sulfones.[10] The reaction can be catalyzed by various metal catalysts or performed under metal-free conditions.[10]

Experimental Protocol: General Procedure for Sulfide Oxidation using Hydrogen Peroxide [10]

-

Materials: N-functionalized thiazolidine (1 eq), 30% Hydrogen peroxide (excess), Acetic acid (solvent).

-

Procedure:

-

Dissolve the N-functionalized thiazolidine in acetic acid.

-

Add an excess of 30% hydrogen peroxide to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated solution of sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the thiazolidine sulfone.

-

Causality of Experimental Choices:

-

Acetic acid is a common solvent for this oxidation as it is miscible with aqueous hydrogen peroxide and can activate the oxidant.

-

An excess of hydrogen peroxide is used to ensure complete conversion to the sulfone.

Diagram: Synthetic Pathway to N-Functionalized Thiazolidine Sulfones

Caption: General synthetic route to N-acyl thiazolidine sulfones.

Data Summary

| Starting Material | Key Transformation | Product | Typical Yield | Reference |

| L-Cysteine, Benzaldehyde | Condensation | 2-Phenylthiazolidine-4-carboxylic acid | Good | [7] |

| Amine, Aldehyde, Thioglycolic Acid | Three-Component Condensation | 4-Thiazolidinone | Varies | [8] |

| 2-(pyridin-2-yl)thiazolidine, Fatty acid chloride | N-Acylation | N-Acyl-2-(pyridin-2-yl)thiazolidine | 80-93% | [9] |

| N-Functionalized Thiazolidine | Oxidation with H2O2 | N-Functionalized Thiazolidine Sulfone | Good to Excellent | [10] |

Conclusion

The synthesis of N-functionalized thiazolidine sulfones is a well-established area of medicinal chemistry with a variety of robust synthetic strategies available. The choice of starting material is paramount and should be guided by the desired substitution pattern, stereochemistry, and overall synthetic efficiency. By understanding the key transformations of thiazolidine ring formation, N-functionalization, and subsequent oxidation, researchers can confidently access a wide array of novel compounds for drug discovery and development. This guide provides a solid foundation of starting points and reliable protocols to facilitate these endeavors.

References

- Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. (n.d.).

- 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (n.d.).

- Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI. (2022, October 18).

- Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clinical Disorders. (2024, January 30).

- Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole - MDPI. (2021, September 30).

- Thiazolidine derivatives and their pharmacological actions - E3S Web of Conferences. (n.d.).

- Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. (2019, June 28).

- (PDF) Thiazolidine derivatives and their pharmacological actions - ResearchGate. (n.d.).

- Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity - PMC. (n.d.).

- Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC. (n.d.).

- Synthesis of Novel Highly Functionalized 4-Thiazolidinone Derivatives from 4-Phenyl-3-thiosemicarbazones - PMC. (n.d.).

- S-oxidation of thiazolidinedione with hydrogen peroxide, peroxynitrous acid, and C4a-hydroperoxyflavin: a theoretical study - PubMed. (2011, February 10).

- Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production - J-Stage. (2016, December 1).

-

reaction scheme for the formation of thiazolidines as proposed in parts in the literature[4] - ResearchGate. (n.d.). Retrieved from

- Synthesis of Some New Functionalized Bis-thiazolidin-5-one and Bis-thiazolidin-4-one Derivatives. (n.d.).

- A Review on Thiazolidinedione - Asian Journal of Pharmaceutical Research. (n.d.).

- CN111377879A - Preparation method of L-thiazolidine-4-formic acid - Google Patents. (n.d.).

- Sulfone synthesis by oxidation - Organic Chemistry Portal. (n.d.).

- A Brief Review Article: Thiazolidines Derivatives and Their Pharmacological Activities. - IOSR Journal. (2017, November 23).

- Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. (2020, February 24).

- Synthesis of Some New 1,3,4- Oxadiazole Derivatives and Thiazolidine Derived from Cysteine and Evaluation their Anticancer (MCF7. (2022, April 1).

- Thiazolidine – Knowledge and References - Taylor & Francis. (n.d.).

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. asianjpr.com [asianjpr.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. irapa.org [irapa.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfone synthesis by oxidation [organic-chemistry.org]

Crystal Structure Analysis of Bromoethyl-Substituted Heterocycles

Executive Summary: The "Warhead" Challenge

Bromoethyl-substituted heterocycles (e.g.,

For the structural chemist, these moieties present a unique "triad of difficulty":

-

Chemical Instability: The 2-bromoethyl group is prone to spontaneous E2 elimination, converting to a vinyl group and HBr, especially in basic crystallization solvents.

-

Lattice Disorder: The ethylene spacer (

) possesses high conformational freedom, frequently leading to disorder in the crystal lattice. -

Absorption Issues: The heavy bromine atom (

) causes significant X-ray absorption and fluorescence if data collection strategies are not optimized.

This guide provides a self-validating workflow to navigate these challenges, from the bench to the .cif file.

Phase I: Chemical Stability & Crystallization Strategy

The Core Risk: Spontaneous elimination. The transformation of a bromoethyl group to a vinyl group is catalyzed by heat and weak bases (even pyridine or triethylamine used in synthesis). If your crystal structure shows a planar vinyl group instead of an alkyl chain, you likely degraded your sample during crystallization.

Protocol A: The "Cold-Diffusion" Method

Avoid thermal recrystallization. Heat promotes elimination. Use this vapor diffusion method instead.

| Parameter | Recommendation | Causality / Rationale |

| Inner Solvent | DCM, Chloroform, or Acetone | Non-nucleophilic. High solubility for the heterocycle. |

| Outer Solvent | Pentane or Hexane | Low polarity induces precipitation. Crucial: Non-basic. |

| Temperature | 4°C (Refrigerator) | Kinetic control. Suppresses E2 elimination rate. |

| Additives | Avoid bases. | Even trace base catalyzes HBr loss. |

Visualization: Stability-Driven Crystallization Workflow

Figure 1: Decision tree for crystallizing labile bromoethyl derivatives to prevent degradation.

Phase II: Data Collection & Reduction

The Core Risk: Radiation damage and Absorption.

Bromine has a K-absorption edge at 13.47 keV (

Source Selection: Mo vs. Cu

-

Standard: Use Molybdenum (Mo-K

) radiation ( -

Reasoning: Copper (Cu-K

,

Cryogenic Protection (Mandatory)

-

Set Temperature: 100 K.

-

Reasoning: The ethyl chain is a "thermal spring." At room temperature, the

thermal ellipsoids will be massive, obscuring bond lengths. Freezing the lattice is the only way to resolve the gauche vs. anti conformation of the bromoethyl tail.

Phase III: Refinement of the Disordered Ethyl Chain

The Core Risk: The "Wiggling" Tail. It is common for the heterocycle to be rigid while the bromoethyl tail occupies two distinct positions (Part A and Part B). The Bromine atom is heavy and may anchor the end, but the methylene carbons often toggle.

Step-by-Step SHELXL Refinement Protocol

If the thermal ellipsoids of the ethyl carbons (C8 and C9) look like elongated cigars or peanuts, follow this protocol [1, 2].

1. Identify the Disorder:

Inspect the

2. The Split Command (SHELX syntax): Assign the atoms to two components (Part 1 and Part 2) and link their occupancy to a "Free Variable" (FVAR 2).

Note: 21.000 links occupancy to FVAR 2. -21.000 links it to 1 - FVAR 2.

3. Restraints (The Glue): Because the two parts are close, least-squares refinement will become unstable without restraints.

-

SAME : Ensures the bond geometries of Part A and Part B are identical.

-

SIMU : Restrains the thermal parameters (ADPs) of overlapping atoms to be similar.

-

DELU : Rigid bond restraint (essential for the C-Br bond).

Visualization: Disorder Refinement Logic

Figure 2: Workflow for modeling disorder in flexible alkyl chains using SHELXL.

Phase IV: Supramolecular Analysis (Halogen Bonding)

The Core Opportunity: The

Analysis Checklist

To validate a Halogen Bond (XB) in your structure, the interaction

-

Distance (

):-

Threshold: Look for Br...N distances

.

-

-

Angle (

): The bond must be linear.- .

-

Acceptable Range:

. -

Reasoning: This maximizes the overlap between the

-hole (Br) and the lone pair (

Table 1: Interaction Geometries to Report

Summarize these values in your final report.

| Interaction Type | Donor ( | Acceptor ( | Distance ( | Angle ( | Significance |

| Halogen Bond | Structure directing; mimics H-bonds.[3] | ||||

| Hydrogen Bond | Weak dispersion; helps packing. | ||||

| Interaction with aromatic cloud. |

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.

-

Müller, P. (2009). "Practical suggestions for better crystal structures." Crystallography Reviews, 15(1), 57–83.

-

Politzer, P., et al. (2013). "σ-Hole interactions: Perspectives and misconceptions." Journal of Molecular Modeling, 19, 4533–4542.

-

Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711–1713.

Sources

- 1. Sigma hole interactions - Wikipedia [en.wikipedia.org]

- 2. Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The N-(2-Bromoethyl) Thiazolidinone Moiety: A Synthetic Pivot for Pharmacophore Hybridization

Topic: Understanding the Reactivity of the Bromoethyl Group in Thiazolidinones Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The thiazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry, renowned for its broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2][3][4] However, the standalone scaffold often suffers from solubility issues or limited target selectivity.

The introduction of a 2-bromoethyl group —typically at the N-3 position—transforms the static thiazolidinone core into a dynamic electrophilic intermediate. This guide analyzes the reactivity profile of the N-(2-bromoethyl)thiazolidin-4-one moiety, detailing its utility in nucleophilic substitutions (

Structural Dynamics & Electronic Properties

To manipulate the bromoethyl group effectively, one must understand the electronic environment governed by the thiazolidinone ring.

The Electrophilic Vector

The carbon-bromine (C-Br) bond in the ethyl side chain is a primary alkyl halide. However, its reactivity is modulated by the adjacent nitrogen atom of the thiazolidinone ring.

-

Inductive Effect (-I): The N-3 nitrogen is part of a lactam-like system (adjacent to C=O and C-S). It is electron-withdrawing relative to a standard amine. This decreases the electron density on the

-methylene, slightly deactivating the chain toward carbocation formation ( -

Steric Accessibility: The ethyl linker provides sufficient distance from the rigid heterocycle, minimizing steric hindrance for incoming nucleophiles.

Stability Concerns

Researchers must be aware of competing elimination pathways. Under strongly basic conditions (e.g., KOtBu), the 2-bromoethyl group can undergo

Synthetic Pathways: The Core Mechanisms

The reactivity of the bromoethyl group bifurcates into two primary strategies: Intermolecular Substitution (Ligand Attachment) and Intramolecular Cyclization (Ring Fusion).

Pathway A: Intermolecular Nucleophilic Substitution ( )

This is the dominant strategy for generating "Hybrid Drugs." By displacing the bromine with secondary amines (e.g., morpholine, piperazine), researchers can introduce solubility-enhancing groups or second pharmacophores.

-

Mechanism: Concerted backside attack.

-

Solvent Choice: Polar aprotic solvents (DMF, Acetonitrile) favor the reaction by solvating the cation of the base while leaving the nucleophile naked and reactive.

-

Catalysis: Addition of KI (Finkelstein conditions) generates the transient, more reactive iodo-intermediate.

Pathway B: Intramolecular Cyclization

If the thiazolidinone possesses a nucleophilic substituent at the C-2 position (e.g., an aryl imine with an ortho-nucleophile), the bromoethyl chain can facilitate ring closure.

-

Target: Synthesis of fused tricyclic systems, such as thiazolo[2,3-b]quinazolin-5-ones .

-

Significance: These fused systems often exhibit enhanced DNA intercalation properties compared to the open-chain precursors.

Visualization of Reactivity Pathways

Figure 1: Mechanistic bifurcation of the bromoethyl thiazolidinone intermediate. Pathway A yields functionalized hybrids; Pathway B yields fused rings; Pathway C represents the elimination side-reaction.

Experimental Protocols

Protocol: Synthesis of 3-(2-morpholinoethyl)thiazolidin-4-one Derivatives

This protocol describes the conversion of a bromoethyl precursor into a morpholine-substituted hybrid, a common modification to improve bioavailability [1].

Reagents:

-

Substrate: 3-(2-bromoethyl)-2-arylthiazolidin-4-one (1.0 eq)

-

Nucleophile: Morpholine (1.2 eq)

-

Base: Anhydrous Potassium Carbonate (

) (2.0 eq) -

Catalyst: Potassium Iodide (KI) (0.1 eq)

-

Solvent: Acetonitrile (MeCN) or DMF[5]

Workflow:

-

Preparation: Dissolve the bromoethyl thiazolidinone in dry MeCN (10 mL/mmol) under nitrogen atmosphere.

-

Activation: Add

and KI. Stir at room temperature for 15 minutes to allow partial halogen exchange (Br -

Addition: Dropwise add morpholine.

-

Reflux: Heat the mixture to reflux (

C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 6:4). -

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

Protocol Visualization

Figure 2: Step-by-step workflow for the nucleophilic substitution of the bromoethyl group.

Troubleshooting & Optimization

The reactivity of the bromoethyl group can be temperamental. The following table summarizes common issues and chemical solutions based on structure-activity relationship (SAR) studies.

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete substitution due to steric bulk of nucleophile. | Add KI (10 mol%) to generate the more reactive iodide intermediate (Finkelstein reaction). Switch solvent to DMF to increase reaction rate. |

| N-Vinyl Formation | Base is too strong or temperature too high, favoring elimination ( | Switch from strong bases (KOH/NaH) to milder bases like |

| Hydrolysis | Presence of water in solvent; lactam ring opening. | Use anhydrous solvents and store reagents over molecular sieves. Ensure the reaction is under inert atmosphere ( |

| Tarry Products | Polymerization of the bromo-alkyl chain. | Avoid high concentrations. Run the reaction in dilute conditions (0.05 M). |

Biological Implications[1][4][6][7][8][9][10][11]

The primary motivation for manipulating the bromoethyl group is to enhance the pharmacological profile of thiazolidinones.

-

DNA Interaction: The bromoethyl group itself is a potential alkylating agent. In some anticancer designs, the group is left intact to act as a "warhead," covalently binding to guanine residues in DNA, similar to nitrogen mustards [2].

-

Solubility: Substitution with morpholine or piperazine (via the protocol in Section 3) significantly lowers the LogP, making the drug more water-soluble and improving oral bioavailability.

-

Target Specificity: Fused thiazolo-quinazolines (synthesized via cyclization of the bromoethyl chain) have shown high affinity for EGFR (Epidermal Growth Factor Receptor) kinase domains, a critical target in non-small cell lung cancer [3].

References

-

Synthesis and Biological Activity of Thiazolidinone Derivatives. Source: Systematic Reviews in Pharmacy (2020). Context: Discusses the general synthesis and biological screening of thiazolidinone derivatives, establishing the baseline for antimicrobial and anticancer activity. URL:[Link]

-

Recent developments and biological activities of thiazolidinone derivatives. Source: European Journal of Medicinal Chemistry / PubMed (2012). Context: A comprehensive review detailing the SAR of thiazolidinones, including the role of N-substituents in modulating lipophilicity and target binding. URL:[Link]

-

Synthesis and antitumor activity of certain new thiazolo[2,3-b]quinazoline analogs. Source: ResearchGate (2025). Context: Validates the strategy of using thiazolidinone precursors to form fused tricyclic systems (thiazolo-quinazolines) which exhibit potent antitumor activity. URL:[Link]

Sources

- 1. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orientjchem.org [orientjchem.org]

- 5. researchgate.net [researchgate.net]

Application Note: 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione in Medicinal Chemistry

This Application Note is designed for medicinal chemists and drug development scientists. It details the strategic utility of 2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione (also known as N-(2-bromoethyl)-

Executive Summary & Chemical Profile

2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione is a bifunctional reagent combining a reactive electrophile (alkyl bromide) with a polar, non-ionic heterocyclic core (isothiazolidine 1,1-dioxide, or

In medicinal chemistry, this molecule serves as the critical intermediate for introducing the (1,1-dioxidoisothiazolidin-2-yl)ethyl moiety. This moiety is pharmacologically significant because it mimics the structure of homotaurine (3-aminopropanesulfonic acid) in a cyclized, lipophilic form that can penetrate the Blood-Brain Barrier (BBB). Its most prominent application is in the synthesis of Tauromustine (TCNU) , a nitrosourea anticancer agent used in the treatment of gliomas.

Physicochemical Properties

| Property | Value | Note |

| IUPAC Name | 2-(2-bromoethyl)isothiazolidine 1,1-dioxide | Also: N-(2-bromoethyl)- |

| Molecular Formula | C | |

| Molecular Weight | 228.11 g/mol | |

| Physical State | Crystalline Solid or Viscous Oil | Depends on purity/crystallization method |

| Solubility | DMSO, DMF, DCM, Chloroform | Poorly soluble in water (lipophilic carrier) |

| Reactivity | Strong Electrophile | Susceptible to nucleophilic attack at the |

Core Applications & Mechanisms

Application A: Synthesis of Tauromustine (TCNU) and Analogs

The primary industrial and research use of this compound is as the precursor to Tauromustine , a "second-generation" nitrosourea. Unlike Carmustine (BCNU), Tauromustine utilizes the sultam ring to modulate pharmacokinetics.

-

Mechanism of Action: The sultam carrier facilitates transport into the CNS. Once intracellular, the nitrosourea moiety decomposes to generate diazonium hydroxide (alkylating DNA) and isocyanates (carbamoylating proteins).

-

Role of the Reagent: The 2-(2-bromoethyl) derivative is converted to the corresponding amine , which is then coupled with a nitrosourea precursor.

Application B: "Sultamylation" for Prodrug Design

Beyond nitrosoureas, this reagent is used to append the sultam motif to other pharmacophores (phenols, amines, thiols).

-

Solubility Modulation: The sultam ring is polar but neutral, offering a unique way to balance logP without introducing ionizable groups (like carboxylic acids).

-

Metabolic Stability: The cyclic sulfonamide is highly resistant to hydrolysis and metabolic degradation compared to linear sulfonamides or esters.

Experimental Protocols

Protocol 1: Synthesis of the Reagent (2-(2-bromoethyl)- -sultam)

Rationale: This reagent is often synthesized in-house due to stability concerns upon long-term storage.

Reagents:

-

Isothiazolidine 1,1-dioxide (

-sultam) [Starting Material][1][2] -

1,2-Dibromoethane (Excess)

-

Potassium Carbonate (K

CO -

Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

-

Activation: Dissolve

-sultam (1.0 eq) in anhydrous MeCN. Add K -

Alkylation: Add 1,2-dibromoethane (5.0 eq) dropwise. Note: Excess dibromide is crucial to prevent dimerization (sultam-ethyl-sultam).

-

Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (SiO

, EtOAc/Hexane 1:1) for the disappearance of the starting sultam. -

Workup: Filter off inorganic salts while hot. Concentrate the filtrate under reduced pressure to remove MeCN and excess 1,2-dibromoethane.

-

Purification: The residue is typically an oil that crystallizes upon standing. Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM).

Protocol 2: Conversion to Amine (Precursor for Tauromustine)

Rationale: The bromide must be converted to a primary amine to react with isocyanates or carbamoyl chlorides.

Reagents:

-

2-(2-bromoethyl)-1,2-thiazolidine-1,1-dione

-

Sodium Azide (NaN

) -

Triphenylphosphine (PPh

) / Water (Staudinger Reduction)

Workflow:

-

Azidation: Dissolve the bromo-compound (1.0 eq) in DMF. Add NaN

(1.5 eq) and heat to 60°C for 4 hours. Safety: Use a blast shield; azides are potential explosion hazards. -

Extraction: Dilute with water, extract with EtOAc. Dry organic layer and concentrate to yield the intermediate Azide .

-

Reduction (Staudinger): Dissolve the azide in THF. Add PPh

(1.1 eq). Stir until N -

Isolation: Acidify to pH 2, wash with DCM (removes Ph

PO), then basify aqueous layer to pH 12 and extract the Amine product with DCM.

Visualization: Tauromustine Synthesis Pathway

The following diagram illustrates the critical role of the bromoethyl-sultam in the synthesis of Tauromustine (TCNU).

Caption: Synthesis pathway of Tauromustine highlighting the 2-(2-bromoethyl) derivative as the pivotal electrophilic intermediate.

Safety & Handling Guidelines

Hazard Class: Alkylating Agent / Vesicant.

-

Toxicity: As a nitrogen mustard analog precursor, this compound can alkylate DNA. It should be treated as a potential carcinogen and mutagen .

-

Skin Contact: Highly irritating. Can cause delayed blistering (vesicant properties).

-

Containment: Handle exclusively in a chemical fume hood. Use double-gloving (Nitrile/Neoprene).

-

Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (to quench the alkyl bromide) before cleaning.

References

-

Synthesis of Isothiazolidine 1,1-dioxides

-

Tauromustine (TCNU)

- Title: Tauromustine (TCNU): A Review of its Pharmacology and Therapeutic Potential.

- Source: Drugs (Springer).

-

URL:[Link]

-

Sultam Chemistry Review

- Title: Nitriles as multipurpose reagents for the synthesis of sultams and sultones.

- Source: ChemRxiv.

-

URL:[Link]

Sources

Synthesis and Biological Screening of Novel Thiazolidinone Derivatives: A Detailed Application Note and Protocol

Abstract

This technical guide provides a comprehensive overview of the synthesis and biological evaluation of novel thiazolidinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Thiazolidinones are a versatile scaffold known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the experimental choices. We will delve into the prevalent synthetic methodologies, with a focus on the Knoevenagel condensation, and provide a self-validating, step-by-step protocol for the synthesis of a representative thiazolidinone derivative. Furthermore, we will outline detailed protocols for the primary biological screening of these compounds, enabling the identification of promising lead candidates for further development.

Introduction: The Therapeutic Potential of the Thiazolidinone Scaffold

Thiazolidinone, a five-membered heterocyclic ring containing a sulfur atom, a nitrogen atom, and a carbonyl group, serves as a privileged scaffold in drug discovery.[4] Its structural features allow for substitutions at multiple positions, leading to a vast chemical space and a diverse array of biological activities.[4][5] The 4-thiazolidinone core, in particular, has been extensively studied and is a key component in a number of approved drugs.[6] The broad spectrum of biological activities associated with thiazolidinone derivatives, including anti-inflammatory, antimicrobial, anticonvulsant, antiviral, and anticancer effects, underscores their importance in the quest for new therapeutic agents.[1][2] This guide will equip researchers with the foundational knowledge and practical protocols to synthesize and screen novel thiazolidinone derivatives efficiently and effectively.

Synthetic Strategies for Thiazolidinone Derivatives

Several synthetic routes have been established for the preparation of thiazolidinone derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common strategies include the reaction of an amine, an aldehyde, and a mercaptoalkanoic acid, or the cyclization of Schiff bases with thioglycolic acid.[7][8]

One of the most versatile and widely employed methods for the synthesis of 5-arylidene-4-thiazolidinones is the Knoevenagel condensation .[4][9] This reaction involves the condensation of an active methylene compound (in this case, a 4-thiazolidinone) with an aldehyde or ketone.[9][10] The reaction is typically catalyzed by a base and proceeds through a carbanion intermediate. The elegance of this method lies in its simplicity, generally good yields, and the ability to introduce a wide variety of substituents at the 5-position of the thiazolidinone ring by varying the aldehyde component.[4][9]

Another significant method is the Hantzsch thiazole synthesis , which can be adapted for the synthesis of certain thiazolidinone precursors. This reaction involves the condensation of an α-haloketone with a thioamide.[11][12][13][14] While primarily used for thiazole synthesis, variations of this chemistry can be employed to generate key intermediates for more complex thiazolidinone structures.

For the purpose of this guide, we will focus on the Knoevenagel condensation due to its broad applicability and straightforward execution.

Mechanistic Insight: The Knoevenagel Condensation

The Knoevenagel condensation for the synthesis of 5-arylidene-4-thiazolidinones is a base-catalyzed reaction. The mechanism involves the deprotonation of the active methylene group at the C-5 position of the 4-thiazolidinone ring by a base (e.g., sodium acetate, piperidine) to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the thermodynamically stable 5-arylidene-4-thiazolidinone derivative. The choice of catalyst and solvent can significantly influence the reaction rate and yield.

Detailed Protocol: Synthesis of a Novel 5-Arylidene-4-Thiazolidinone Derivative

This protocol details the synthesis of a representative 5-(4-chlorobenzylidene)-2-(phenylimino)thiazolidin-4-one. This example was chosen to illustrate a common and effective synthetic procedure.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-(Phenylimino)thiazolidin-4-one | ≥98% | Commercially Available |

| 4-Chlorobenzaldehyde | ≥98% | Commercially Available |

| Glacial Acetic Acid | ACS Grade | Commercially Available |

| Anhydrous Sodium Acetate | ≥99% | Commercially Available |

| Ethanol | 95% | Commercially Available |

| Distilled Water | In-house | |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Commercially Available |

| TLC Developing Solvent | Ethyl Acetate/Hexane (3:7 v/v) | |

| Capillary Tubes | Commercially Available | |

| Melting Point Apparatus | ||

| Round Bottom Flask (100 mL) | ||

| Reflux Condenser | ||

| Magnetic Stirrer with Hotplate | ||

| Buchner Funnel and Flask | ||

| Filter Paper |

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 5-arylidene-4-thiazolidinone.

Step-by-Step Procedure

-

Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(phenylimino)thiazolidin-4-one (1.92 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), and anhydrous sodium acetate (1.64 g, 20 mmol).

-

Solvent Addition: To the flask, add 30 mL of glacial acetic acid. The acetic acid acts as both a solvent and a catalyst.

-

Reaction: Attach a reflux condenser to the flask and place it on a magnetic stirrer with a hotplate. Heat the mixture to reflux (approximately 118 °C) with continuous stirring.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every hour. To do this, carefully take a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate. Develop the plate in a pre-saturated chamber with an ethyl acetate/hexane (3:7 v/v) solvent system. The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials. The reaction is considered complete when the starting material spot has disappeared or is very faint. This typically takes 4-6 hours.

-

Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the mixture cools, the product will begin to precipitate. To enhance precipitation, the cooled reaction mixture can be poured into a beaker containing 100 mL of ice-cold water with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold distilled water to remove any remaining acetic acid and sodium acetate, followed by a small amount of cold ethanol to remove unreacted aldehyde.

-

Purification: The crude product can be purified by recrystallization from ethanol to obtain a pure crystalline solid.

-

Drying and Characterization: Dry the purified product in a vacuum oven at 60 °C overnight. Determine the melting point and characterize the compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[7][15]

Biological Screening of Novel Thiazolidinone Derivatives

Once synthesized and characterized, the novel thiazolidinone derivatives should be subjected to a panel of biological assays to determine their therapeutic potential. The choice of assays will depend on the intended therapeutic target. Here, we provide protocols for primary screening for antimicrobial, anticancer, and anti-inflammatory activities.

General Workflow for Biological Screening

Caption: General workflow for the biological screening of synthesized compounds.

Protocol: Antimicrobial Activity Screening (Minimum Inhibitory Concentration - MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]

4.2.1. Materials and Reagents

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))[17]

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)[7][16]

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

96-well microtiter plates

-

Synthesized thiazolidinone derivatives (dissolved in DMSO)

-

Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Resazurin solution (viability indicator)

-

Microplate reader

4.2.2. Step-by-Step Procedure

-

Prepare Inoculum: Grow the microbial strains in their respective broths overnight at 37 °C (bacteria) or 28 °C (fungi). Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Prepare Compound Dilutions: Prepare a stock solution of the synthesized compounds in DMSO. Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate to achieve a range of concentrations (e.g., 100 µg/mL to 0.78 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum) and a negative control (broth only). Also, include wells with standard antibiotics as a reference.

-

Incubation: Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 48 hours (fungi).

-

Determine MIC: After incubation, add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration of the compound at which no color change is observed.[16]

Protocol: Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18]

4.3.1. Materials and Reagents

-

Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon))[2][19]

-

Normal cell line (e.g., HEK293) for cytotoxicity comparison

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Synthesized thiazolidinone derivatives (dissolved in DMSO)

-

Standard anticancer drug (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or Solubilization buffer

-

96-well cell culture plates

-

Microplate reader

4.3.2. Step-by-Step Procedure

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (standard drug).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol: Anti-inflammatory Activity Screening (COX-1/COX-2 Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[20]

4.4.1. Materials and Reagents

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric COX activity assay kit

-

Synthesized thiazolidinone derivatives (dissolved in DMSO)

-

Standard COX inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)[21]

-

96-well plates

-

Microplate reader

4.4.2. Step-by-Step Procedure

-

Enzyme and Compound Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme, a reaction buffer, and the synthesized compounds at various concentrations. Incubate for a short period to allow for inhibitor binding.

-

Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Detection: After a set incubation time, stop the reaction and measure the product formation using the detection reagent provided in the assay kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC₅₀ values for both COX-1 and COX-2. The COX-2 selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher selectivity index indicates a more selective COX-2 inhibitor.[21]

Data Interpretation and Structure-Activity Relationship (SAR) Studies

The data generated from the biological screening should be carefully analyzed to identify "hit" compounds with promising activity and selectivity.

| Compound ID | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. MCF-7 | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |

| THZ-01 | 12.5 | 8.2 | 5.1 | 10.2 |

| THZ-02 | >100 | 50.6 | 25.3 | 2.1 |

| THZ-03 | 6.25 | 2.5 | 1.8 | 15.7 |

| Standard | Ciprofloxacin: 0.5 | Doxorubicin: 0.8 | Celecoxib: 0.5 | 20.0 |

The results should be used to establish a preliminary Structure-Activity Relationship (SAR) .[5][22] By comparing the chemical structures of the most active compounds with their less active counterparts, researchers can identify key structural features that are essential for biological activity. For example, the nature and position of substituents on the aromatic rings can significantly influence potency and selectivity.[17][23] This information is crucial for guiding the design and synthesis of the next generation of more potent and selective thiazolidinone derivatives in the lead optimization phase.

Conclusion

This application note has provided a detailed guide to the synthesis of novel thiazolidinone derivatives via the Knoevenagel condensation and their subsequent biological screening. The protocols are designed to be robust and reproducible, enabling researchers to efficiently explore the therapeutic potential of this versatile heterocyclic scaffold. By following these methodologies and carefully analyzing the resulting data, scientists can identify promising lead compounds for the development of new drugs to address a range of diseases.

References

-

A Brief Review on Biological Activities of Thiazolidinone Derivatives - International Journal of Pharmacy & Pharmaceutical Research. (2021, April 30). Retrieved from [Link]

-

A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES. (n.d.). Retrieved from [Link]

-

Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. (n.d.). PubMed. Retrieved from [Link]

-

4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. (n.d.). MedChemComm (RSC Publishing). Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. (n.d.). Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2019, December 27). MDPI. Retrieved from [Link]

-

Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells. (2017, February 15). PubMed. Retrieved from [Link]

-

Design, Synthesis, And Anti-Inflammatory Evaluation of Novel Thiazolidinone Derivatives. (n.d.). IAJESM. Retrieved from [Link]

-

Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). PMC. Retrieved from [Link]

-

Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. (2023, December 10). Galaxy Publication. Retrieved from [Link]

-

Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). Retrieved from [Link]

-

Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022, January 28). MDPI. Retrieved from [Link]

-

Synthesis a nd antimicrobial evaluation of 4 - thiazolidinone derivatives. (2011, September 1). SciSpace. Retrieved from [Link]

-

Study of novel anticancer 4-thiazolidinone derivatives. (2017, January 25). PubMed. Retrieved from [Link]

-